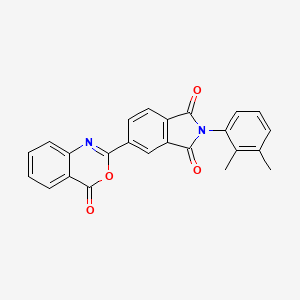![molecular formula C23H17BrF3N3O4 B11664162 N'-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11664162.png)
N'-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-[4-(ベンジルオキシ)-3-ブロモフェニル]メチリデン]-2-[2-ニトロ-4-(トリフルオロメチル)フェニル]アセトヒドラジドは、その独特な化学構造と様々な科学研究分野における潜在的な用途で知られる複雑な有機化合物です。この化合物は、ベンジルオキシ、ブロモフェニル、ニトロ、トリフルオロメチル基の組み合わせを特徴としており、化学者や研究者の関心を集めています。
準備方法
N’-[(E)-[4-(ベンジルオキシ)-3-ブロモフェニル]メチリデン]-2-[2-ニトロ-4-(トリフルオロメチル)フェニル]アセトヒドラジドの合成は、通常、中間体の生成を含む複数のステップを必要とします。合成経路は、しばしばベンジルオキシおよびブロモフェニル中間体の調製から始まり、その後、制御された条件下でヒドラジドと縮合されます。 工業的な生産方法は、最終製品の高収率と純度を確保するために最適化された反応条件を含む場合があります .
化学反応の分析
この化合物は、以下のものを含む様々な種類の化学反応を起こします。
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用して酸化することができます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して還元反応を行うことができます。
置換: この化合物は置換反応、特に求核置換反応に関与することができ、官能基が求核剤によって置換されます。
縮合: アルデヒドまたはケトンと縮合反応を起こして新しい炭素-窒素結合を形成することができます。
これらの反応に使用される一般的な試薬と条件には、酸性または塩基性触媒、エタノールやジクロロメタンなどの溶媒、制御された温度などがあります。 これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学的研究の応用
N’-[(E)-[4-(ベンジルオキシ)-3-ブロモフェニル]メチリデン]-2-[2-ニトロ-4-(トリフルオロメチル)フェニル]アセトヒドラジドは、以下を含む幅広い科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および様々な有機反応における試薬として使用されます。
生物学: 抗菌作用や抗がん作用など、その潜在的な生物活性について研究されています。
医学: 様々な病気の治療薬としての可能性を探るための研究が進行中です。
作用機序
N’-[(E)-[4-(ベンジルオキシ)-3-ブロモフェニル]メチリデン]-2-[2-ニトロ-4-(トリフルオロメチル)フェニル]アセトヒドラジドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物の独特な構造により、特定の酵素または受容体に結合してその活性を調節することができます。 この相互作用は、細胞増殖の阻害やがん細胞のアポトーシス誘導など、様々な生物学的効果をもたらす可能性があります .
類似化合物の比較
N’-[(E)-[4-(ベンジルオキシ)-3-ブロモフェニル]メチリデン]-2-[2-ニトロ-4-(トリフルオロメチル)フェニル]アセトヒドラジドは、以下の様な他の類似化合物と比較することができます。
- N’-[(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン]-2-[4-(4-ブロモフェニル)スルホニル]-1-ピペラジニル]アセトヒドラジド
- N’-[(E)-[4-(ベンジルオキシ)-3-メトキシフェニル]メチリデン]-2-[5-(4-ブロモフェニル)-4-(2-メチル-2-プロペニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル]アセトヒドラジド
これらの化合物は、類似の構造的特徴を共有していますが、官能基と全体的な分子構造が異なります。
類似化合物との比較
N’-[(E)-[4-(Benzyloxy)-3-bromophenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-[4-(4-bromophenyl)sulfonyl]-1-piperazinyl]acetohydrazide
- N’-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
These compounds share similar structural features but differ in their functional groups and overall molecular architecture.
特性
分子式 |
C23H17BrF3N3O4 |
|---|---|
分子量 |
536.3 g/mol |
IUPAC名 |
N-[(E)-(3-bromo-4-phenylmethoxyphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H17BrF3N3O4/c24-19-10-16(6-9-21(19)34-14-15-4-2-1-3-5-15)13-28-29-22(31)11-17-7-8-18(23(25,26)27)12-20(17)30(32)33/h1-10,12-13H,11,14H2,(H,29,31)/b28-13+ |
InChIキー |
WPRJZMOOVLINHM-XODNFHPESA-N |
異性体SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=N/NC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=NNC(=O)CC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)
![Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-diethylaminoethylamino)propylidene]-1-(4-methoxyphenyl)-](/img/structure/B11664101.png)
![8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11664128.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11664132.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11664138.png)


![2-(methylsulfanyl)ethyl (4-{(E)-[2-({4-[(benzylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetate](/img/structure/B11664150.png)
![(3Z,5E)-3,5-bis[(4-bromophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11664151.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11664157.png)
